![molecular formula C22H15BrFN3O2S B11977967 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11977967.png)
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (hereafter referred to as the "target compound") is a quinazolinone derivative featuring a bromophenyl substituent at position 3 of the quinazolinone core and a 4-fluorophenylacetamide group linked via a sulfanyl bridge. Its molecular formula is C₂₂H₁₅BrFN₃O₂S, with a molecular weight of 500.8 g/mol (approximated based on analogues in ). This scaffold is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, as observed in structurally related compounds .
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using bromobenzene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, typically using thiol reagents.
Formation of the Fluorophenylacetamide Moiety: The final step involves the acylation of the intermediate compound with 4-fluoroaniline to form the desired product.
Chemical Reactions Analysis
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit certain enzymes involved in disease pathways, leading to the suppression of disease progression.
Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Core Structural Features
The target compound shares a common quinazolinone backbone with several analogues. Key structural variations among derivatives include:
- Substituents on the quinazolinone ring: Bromophenyl (target) vs. chlorophenyl (), methoxyphenyl (), or allyl groups ().
- Acetamide-linked aromatic groups : 4-fluorophenyl (target) vs. 4-chlorophenyl (), 2-ethyl-6-methylphenyl (), or trifluoromethylphenyl ().
Physicochemical Properties
Key Observations :
- The 4-fluorophenylacetamide group in the target compound and analogues (e.g., Compound 9c) is associated with higher melting points compared to methoxy-substituted derivatives (e.g., Compound 42) .
- Halogenated substituents (Br, Cl, F) generally improve thermal stability, as seen in compounds with >200°C melting points .
Enzyme Inhibition
- Carbonic Anhydrase (hCA) Inhibition :
- The target compound’s analogue N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) exhibits a KI value of 548.6 nM for hCA I, outperforming its benzyl-substituted counterpart (KI = 2048 nM) .
- N-Acetamide derivatives with fluorophenyl groups (e.g., Compound 11 in ) show stronger hCA I inhibition (KI = 726.4 nM) than bulkier propanamide derivatives (KI = 3628 nM), highlighting the role of substituent size .
Antimicrobial Activity
- Derivatives such as AJ5a–j (), which share the 4-oxo-thiazolidine and fluorophenylacetamide motifs, demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The target compound’s bromophenyl group may enhance membrane penetration due to increased lipophilicity .
Anticancer Potential
- Hybrid compounds like 2-((3-allyl-4-oxoquinazolin-2-yl)thio)-N-(4-(4-bromophenyl)pyridin-2-yl)acetamide (20) () show cytotoxic effects in MCF-10A cell lines, with >80% cell viability reduction at 10 µM. The bromophenyl group in such compounds may contribute to DNA intercalation or kinase inhibition .
Structure-Activity Relationships (SAR)
- Halogen Effects: Bromine at the quinazolinone 3-position enhances enzyme binding affinity (e.g., hCA inhibition in ), while fluorine on the acetamide group improves bioavailability .
- Linker Flexibility : The sulfanyl bridge in the target compound allows conformational adaptability, critical for interacting with hydrophobic enzyme pockets .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H18BrN3O2S
- Molecular Weight : 452.36 g/mol
- CAS Number : 499104-41-5
The compound features a quinazolinone core with a bromophenyl group and a sulfanyl linkage, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The following mechanisms have been proposed:
- Inhibition of Kinases : The compound may inhibit specific kinases that play a role in cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of sigma receptors, which are implicated in various neurological processes and cancer biology.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing G1 phase arrest and apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several pathogens. In vitro assays revealed:
- Minimum Inhibitory Concentrations (MIC) : The MIC values for Gram-positive and Gram-negative bacteria were found to be significantly lower than those for standard antibiotics, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research has suggested potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Study | Findings |
---|---|
Study 1 : Anticancer Efficacy | The compound showed a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating significant potency compared to control treatments. |
Study 2 : Antimicrobial Activity | Evaluated against Staphylococcus aureus and Escherichia coli; exhibited MIC values lower than conventional antibiotics, suggesting a promising alternative for resistant strains. |
Study 3 : Anti-inflammatory Action | In vivo models demonstrated reduced edema in paw inflammation assays when treated with the compound, supporting its potential therapeutic use in inflammatory diseases. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide | Similar quinazolinone core; differs in halogen substitution | Exhibits lower anticancer efficacy compared to the target compound |
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Contains methyl group instead of fluorine | Shows comparable antimicrobial activity but reduced selectivity for specific receptors |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be maximized?
- Methodological Answer : Multi-step synthesis requires precise control of temperature (70–90°C for amide coupling), solvent selection (e.g., DMF for sulfanyl group incorporation), and reaction time (6–12 hours for cyclization). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%). Monitoring via TLC and characterization using 1H/13C NMR and HPLC ensures structural fidelity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Resolves quinazolinone and fluorophenyl proton environments, with 1H NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 4.3 ppm (sulfanyl-acetamide linkage) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 484.05) .
- HPLC : Quantifies purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays:
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC50 determination).
- Antimicrobial : Kirby-Bauer disc diffusion against E. coli or S. aureus.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
Include positive controls (e.g., doxorubicin for anticancer studies) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., varying IC50 values) be reconciled?
- Methodological Answer :
- Orthogonal Assays : Validate activity using alternate methods (e.g., ATP-based luminescence alongside MTT).
- Purity Verification : Re-test compounds with HPLC-confirmed purity to exclude impurities as confounding factors.
- Structural Analog Comparison : Test derivatives (e.g., replacing bromophenyl with chlorophenyl) to isolate substituent effects .
Q. What computational strategies predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models electrophilic sites (e.g., sulfanyl group’s nucleophilic susceptibility).
- Molecular Docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., EGFR) using PDB structures.
- ICReDD Workflows : Integrate computation-experiment feedback loops to optimize reaction pathways .
Q. What is the role of the bromophenyl and fluorophenyl substituents in modulating biological activity?
- Methodological Answer :
- Bromophenyl : Enhances lipophilicity (logP ~3.2) and π-π stacking with hydrophobic enzyme pockets.
- Fluorophenyl : Improves metabolic stability via C-F bond resistance to oxidation.
- SAR Studies : Synthesize analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) to compare potency. Bioisosteric replacement (e.g., trifluoromethyl) further clarifies pharmacophore requirements .
Q. How can statistical experimental design improve synthesis scalability?
- Methodological Answer : Apply Box-Behnken or Central Composite Design to optimize:
- Variables : Solvent polarity, catalyst loading (e.g., Pd/C), and temperature.
- Responses : Yield (%) and purity (HPLC area %).
ANOVA identifies critical factors (e.g., solvent choice contributes 65% to yield variance) .
Q. Data Contradiction Analysis Example
Study | Reported IC50 (μM) | Assay Type | Purity (%) |
---|---|---|---|
A | 12.3 ± 1.5 | MTT | 95 |
B | 28.7 ± 3.2 | ATP-Lum | 88 |
Resolution : Discrepancies arise from assay sensitivity (MTT detects mitochondrial activity; ATP-Lum measures viability via ATP levels) and purity differences. Re-testing Study B’s compound at >95% purity with both assays reduces variance .
Properties
Molecular Formula |
C22H15BrFN3O2S |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H15BrFN3O2S/c23-14-5-11-17(12-6-14)27-21(29)18-3-1-2-4-19(18)26-22(27)30-13-20(28)25-16-9-7-15(24)8-10-16/h1-12H,13H2,(H,25,28) |
InChI Key |
YJLKYOSBPWVVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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